molecular formula C21H17N3O B5717834 3-(benzylideneamino)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone

3-(benzylideneamino)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone

Cat. No. B5717834
M. Wt: 327.4 g/mol
InChI Key: XDNVQLYIILLRDP-PXLXIMEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzylideneamino)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone, also known as BZQ, is a heterocyclic organic compound that contains a quinazolinone core structure. BZQ has received significant attention in the scientific community due to its potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 3-(benzylideneamino)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it has been suggested that 3-(benzylideneamino)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone may exert its pharmacological effects by interacting with the GABAergic system and the opioid receptors. 3-(benzylideneamino)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
3-(benzylideneamino)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. 3-(benzylideneamino)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has also been shown to reduce inflammation and pain in animal models. In addition, 3-(benzylideneamino)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

3-(benzylideneamino)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has several advantages for lab experiments. It is easy to synthesize and has a high purity. 3-(benzylideneamino)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone is also stable under normal laboratory conditions. However, 3-(benzylideneamino)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has some limitations for lab experiments. It has poor solubility in water and some organic solvents, which can limit its use in certain assays. In addition, 3-(benzylideneamino)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has not been extensively studied in human clinical trials, which limits its potential for clinical applications.

Future Directions

There are several future directions for the study of 3-(benzylideneamino)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone. One potential direction is to investigate its potential as an anticancer agent. Further studies are needed to elucidate the mechanism of action of 3-(benzylideneamino)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone and to determine its efficacy in human clinical trials. Another potential direction is to investigate its potential as an analgesic and anti-inflammatory agent. In addition, studies are needed to investigate the potential side effects and toxicity of 3-(benzylideneamino)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone.

Synthesis Methods

3-(benzylideneamino)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone can be synthesized through a one-pot, three-component reaction of anthranilic acid, benzaldehyde, and urea. The reaction is carried out in the presence of a catalytic amount of acetic acid and a solvent such as ethanol or methanol. The reaction yields 3-(benzylideneamino)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone as a yellow solid with a melting point of 222-224°C.

Scientific Research Applications

3-(benzylideneamino)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential pharmaceutical applications. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. 3-(benzylideneamino)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has also been investigated for its potential use as an antidepressant and anxiolytic agent.

properties

IUPAC Name

3-[(E)-benzylideneamino]-2-phenyl-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c25-21-18-13-7-8-14-19(18)23-20(17-11-5-2-6-12-17)24(21)22-15-16-9-3-1-4-10-16/h1-15,20,23H/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNVQLYIILLRDP-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NN2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/N2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzylideneamino)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone

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